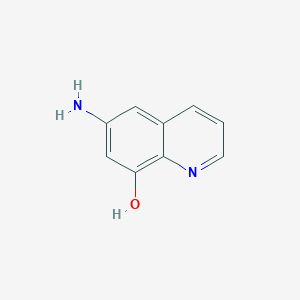

6-Aminoquinolin-8-ol

Description

6-Aminoquinolin-8-ol is a quinoline derivative characterized by an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 8-position of the quinoline ring. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.18 g/mol (derived from related compounds in ). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, corrosion inhibition, and industrial synthesis.

Properties

IUPAC Name |

6-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLAICRWAWUQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405699 | |

| Record name | 6-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-35-6 | |

| Record name | 6-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated and reduced to obtain the desired amino compound. One common method involves the nitration of quinoline to yield 6-nitroquinoline, followed by reduction using tin powder in the presence of hydrochloric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino and hydroxyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Tin powder in hydrochloric acid or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

6-Aminoquinolin-8-ol exhibits potent antimicrobial properties, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Studies have shown that modifications at the C-6 and C-8 positions enhance its antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that this compound derivatives can inhibit angiogenesis by targeting type 2 methionine aminopeptidase, thereby exerting antitumor effects. A structure-activity relationship (SAR) analysis revealed that certain modifications significantly enhance cytotoxicity against various cancer cell lines .

1.3 Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of this compound-based metal complexes. These complexes have demonstrated the ability to restore cell viability in neuroblastoma cells subjected to oxidative stress, primarily through the activation of antioxidant pathways .

Chemical Applications

2.1 Coordination Chemistry

this compound serves as an effective ligand in coordination chemistry due to its ability to chelate metal ions. This property is exploited in synthesizing metal complexes that exhibit enhanced biological activities .

2.2 Fluorescent Probes

The compound is also utilized as a fluorescent probe for detecting metal ions in biological and environmental samples. Its chelating ability allows it to form stable complexes with various metal ions, making it suitable for sensing applications .

Environmental Applications

3.1 Chelation of Heavy Metals

In environmental studies, this compound has been investigated for its capacity to chelate heavy metals, thereby reducing their bioavailability and toxicity in contaminated environments. This application is particularly relevant in bioremediation efforts aimed at detoxifying heavy metal pollutants .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated that specific modifications at the C-8 position significantly increased antibacterial activity against resistant strains of bacteria, outperforming standard treatments like ciprofloxacin .

Case Study 2: Neuroprotection

In a preclinical model involving human neuroblastoma cells, 8-aminoquinoline-based metal complexes were shown to alleviate oxidative stress-induced apoptosis by upregulating protective signaling pathways, offering insights into potential therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Aminoquinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in pathogens. This chelation ability is crucial for its antimicrobial and antimalarial activities. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Aminoquinolin-8-ol with key analogs:

Key Observations :

- Electron Effects: The amino group in this compound is electron-donating, enhancing its chelation capacity compared to 8-Quinolinol. In contrast, the nitro group in 6-Nitro-8-quinolinol is electron-withdrawing, reducing basicity but increasing oxidative stability .

- Solubility: The methoxy group in 6-Methoxyquinolin-8-ol improves hydrophilicity, making it more soluble in polar solvents than this compound .

Redox and Chelation Behavior

- This compound vs. 8-Quinolinol: 8-Quinolinol exhibits redox-mediated metal ion binding, often acting as a pro-oxidant in biological systems. The addition of an amino group at position 6 in this compound likely modulates this behavior, stabilizing radical intermediates and enhancing selectivity for specific metal ions (e.g., Fe³⁺ or Cu²⁺) .

- Comparison with 6-Nitro-8-quinolinol: The nitro group in 6-Nitro-8-quinolinol reduces its reducing capacity but increases stability under oxidative conditions, making it suitable for industrial applications like polymer stabilization .

Pharmaceutical Relevance

- This compound: Serves as a precursor for antimalarial and anticancer agents.

- 5-Ethyl-6-methoxyquinolin-8-amine: A structurally complex analog with ethyl and methoxy groups shows promise in targeted therapies, highlighting the role of substituent positioning in bioactivity .

Biological Activity

6-Aminoquinolin-8-ol, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, including its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Overview of this compound

This compound features a quinoline structure with an amino group at the 6-position and a hydroxyl group at the 8-position. This structural configuration contributes to its biological activity across various applications.

Antimicrobial Activity

Antimalarial Effects

Research indicates that compounds related to this compound exhibit significant antimalarial properties. For instance, studies on 8-quinolinamines demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL for drug-sensitive strains and similar efficacy against multidrug-resistant strains . The presence of specific substituents on the quinoline ring enhances these activities, making them promising candidates for further development.

Antifungal and Antibacterial Properties

In addition to antimalarial effects, this compound derivatives have shown antifungal activity against various Candida species and Aspergillus fumigatus, with IC50 values indicating effective inhibition . The antibacterial activity against Staphylococcus aureus has also been documented, underscoring the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been reported that metal complexes derived from this compound can act as effective anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest . The chelation of metal ions by the quinoline structure is believed to enhance its ability to induce cell death in cancer cells.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. A study involving synthetic 8-aminoquinoline-based metal complexes demonstrated their ability to restore cell survival in hydrogen peroxide-induced neuroblastoma cells by modulating apoptotic pathways and enhancing mitochondrial function . These findings suggest that derivatives of this compound could be developed as therapeutic agents for conditions characterized by oxidative stress.

Case Studies

-

Antimalarial Efficacy

A series of experiments conducted on various 8-quinolinamine derivatives showed that certain compounds could cure malaria in animal models at doses as low as 25 mg/kg/day. These findings are significant given the rising resistance to conventional antimalarial drugs . -

Neuroprotection in Cell Models

In vitro studies using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide revealed that pretreatment with certain 8-aminoquinoline complexes significantly reduced oxidative stress markers and restored mitochondrial membrane potential, indicating a protective effect against neurodegeneration .

Data Summary

| Biological Activity | IC50 Values (μg/mL) | Notes |

|---|---|---|

| Antimalarial (P. falciparum) | 20 - 4760 | Effective against both drug-sensitive and resistant strains |

| Antifungal (C. albicans) | 4.93 - 19.38 | Broad-spectrum antifungal activity |

| Antibacterial (S. aureus) | 1.33 - 18.9 | Significant antibacterial effects observed |

| Neuroprotection (SH-SY5Y cells) | Not specified | Restores cell survival and mitochondrial function |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.